Plasma Exposure Dominance Among Metabolites
Monohydroxy Netupitant (M3) is the most abundant circulating metabolite of Netupitant, accounting for an average of 33% of total Netupitant plasma exposure [1]. This is quantitatively greater than the contributions of M1 (N-demethylated Netupitant; 29%) and M2 (Netupitant N-oxide; 14%) [1]. In patients, metabolite exposures relative to Netupitant were 28% for M3, 32% for M1, and 21% for M2 [2].
| Evidence Dimension | Relative plasma exposure (% of Netupitant AUC) |
|---|---|
| Target Compound Data | 33% (healthy) / 28% (patients) |
| Comparator Or Baseline | M1: 29% (healthy) / 32% (patients); M2: 14% (healthy) / 21% (patients) |
| Quantified Difference | M3 exposure is 1.1-1.2× that of M1 and 2.4× that of M2 in healthy subjects |
| Conditions | Single oral dose of 300 mg [14C]-Netupitant in healthy males; patient data from Phase 1-3 trials |
Why This Matters
This quantitative predominance in systemic exposure makes M3 the most relevant metabolite for accurate bioanalytical quantification and PK/PD modeling of Netupitant's sustained antiemetic effect.
- [1] Giuliano C, Calcagnile S, Mair S, Stevens L, Nisbet I. 1575P - ADME study of [14C] Netupitant administered as an oral 300 mg suspension to healthy male subjects. Annals of Oncology. 2012;23:ix508. View Source
- [2] AKYNZEO (netupitant and palonosetron) capsules, for oral use. Prescribing Information. Helsinn Therapeutics (U.S.), Inc. Revised 12/2023. View Source
